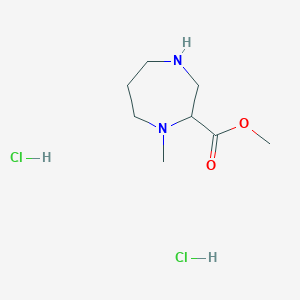

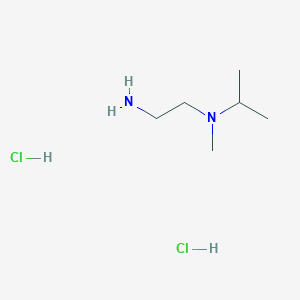

![molecular formula C15H23ClN2O2 B1432237 4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride CAS No. 1609406-81-6](/img/structure/B1432237.png)

4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride

Descripción general

Descripción

“4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609406-81-6 . It has a molecular weight of 298.81 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H22N2O2.ClH/c1-16-8-10-17 (11-9-16)7-2-12-19-15-5-3-14 (13-18)4-6-15;/h3-6,13H,2,7-12H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 298.81 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

-

Scientific Field : Medicinal Chemistry

- Application Summary : This compound has been used in the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as potential antifungal agents .

- Methods of Application : The compound was synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

- Results or Outcomes : The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .

-

Scientific Field : Medicinal Chemistry

- Application Summary : This compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one .

- Methods of Application : The compound was synthesized and then docked towards oxidoreductase enzyme (PDB ID 1XDQ) for antibacterial activity .

- Results or Outcomes : The most active eight piperazine chrome-2-one derivatives showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

-

Scientific Field : Organic Chemistry

- Application Summary : This compound has been used in the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .

- Methods of Application : The compound was synthesized through a multi-step procedure. Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

- Results or Outcomes : The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method .

-

Scientific Field : Medicinal Chemistry

- Application Summary : This compound has been used in the synthesis of 1-[2-(aryl amino-2-oxoethyl)-amino-4-(n-ethyl piperazine)] benzene derivatives .

- Methods of Application : Ethyl piperazine is treated with 4-chloro nitrobenzene in presence of anhydrous potassium carbonate and methanol is used as a solvent forms 1 ethyl-4-anilline .

- Results or Outcomes : The synthesized compounds were screened for their antibacterial activates against s. aureus and e.coli by cup plates method .

-

Scientific Field : Organic Chemistry

- Application Summary : This compound has been used in the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .

- Methods of Application : The compound was synthesized through a multi-step procedure. Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

- Results or Outcomes : The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5. The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active .

-

Scientific Field : Medicinal Chemistry

- Application Summary : This compound has been used in the synthesis of 1-[2-(aryl amino-2-oxoethyl)-amino-4-(n-ethyl piperazine)] benzene derivatives .

- Methods of Application : Ethyl piperazine is treated with 4-chloro nitrobenzene in presence of anhydrous potassium carbonate and methanol is used as a solvent forms 1 ethyl-4-anilline .

- Results or Outcomes : The synthesized compounds were screened for their antibacterial activates against s. aureus and e.coli by cup plates method .

Propiedades

IUPAC Name |

4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-16-8-10-17(11-9-16)7-2-12-19-15-5-3-14(13-18)4-6-15;/h3-6,13H,2,7-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRPNTUEBWAAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=CC=C(C=C2)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride | |

CAS RN |

1609406-81-6 | |

| Record name | Benzaldehyde, 4-[3-(4-methyl-1-piperazinyl)propoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1432156.png)

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)

![3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B1432159.png)

![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1432168.png)

![2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432169.png)

![2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432171.png)